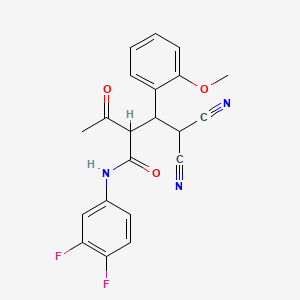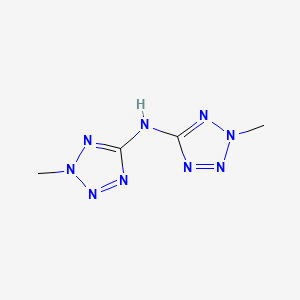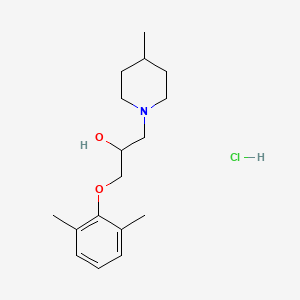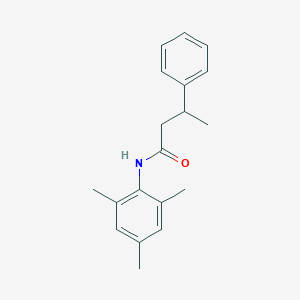![molecular formula C11H8FNO4S2 B5210156 4-{[(2-fluorophenyl)amino]sulfonyl}-2-thiophenecarboxylic acid](/img/structure/B5210156.png)
4-{[(2-fluorophenyl)amino]sulfonyl}-2-thiophenecarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{[(2-fluorophenyl)amino]sulfonyl}-2-thiophenecarboxylic acid, also known as Fasudil, is a chemical compound that has been extensively studied for its potential therapeutic applications. Fasudil is a potent inhibitor of Rho-kinase, an enzyme that plays a critical role in a variety of cellular processes, including smooth muscle contraction, cell migration, and cell proliferation.
作用機序
4-{[(2-fluorophenyl)amino]sulfonyl}-2-thiophenecarboxylic acid exerts its effects by inhibiting Rho-kinase, an enzyme that plays a critical role in a variety of cellular processes. Rho-kinase is involved in the regulation of smooth muscle contraction, cell migration, and cell proliferation. By inhibiting Rho-kinase, 4-{[(2-fluorophenyl)amino]sulfonyl}-2-thiophenecarboxylic acid reduces smooth muscle contraction, improves blood flow, and reduces inflammation.
Biochemical and Physiological Effects:
4-{[(2-fluorophenyl)amino]sulfonyl}-2-thiophenecarboxylic acid has been shown to have a number of biochemical and physiological effects. In animal models, 4-{[(2-fluorophenyl)amino]sulfonyl}-2-thiophenecarboxylic acid has been shown to improve blood flow, reduce inflammation, and protect against neuronal damage. 4-{[(2-fluorophenyl)amino]sulfonyl}-2-thiophenecarboxylic acid has also been shown to reduce cell migration and invasion in cancer cells.
実験室実験の利点と制限
4-{[(2-fluorophenyl)amino]sulfonyl}-2-thiophenecarboxylic acid has a number of advantages for lab experiments, including its high potency and specificity for Rho-kinase inhibition. However, 4-{[(2-fluorophenyl)amino]sulfonyl}-2-thiophenecarboxylic acid can be difficult to work with due to its low solubility in water and its potential toxicity at high concentrations.
将来の方向性
There are a number of future directions for research on 4-{[(2-fluorophenyl)amino]sulfonyl}-2-thiophenecarboxylic acid. One area of interest is the potential use of 4-{[(2-fluorophenyl)amino]sulfonyl}-2-thiophenecarboxylic acid in the treatment of cancer. Additional studies are needed to determine the optimal dose and treatment regimen for 4-{[(2-fluorophenyl)amino]sulfonyl}-2-thiophenecarboxylic acid in cancer therapy. Another area of interest is the potential use of 4-{[(2-fluorophenyl)amino]sulfonyl}-2-thiophenecarboxylic acid in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Further studies are needed to determine the efficacy and safety of 4-{[(2-fluorophenyl)amino]sulfonyl}-2-thiophenecarboxylic acid in these conditions. Finally, there is interest in developing new Rho-kinase inhibitors that may have improved efficacy and safety profiles compared to 4-{[(2-fluorophenyl)amino]sulfonyl}-2-thiophenecarboxylic acid.
合成法
4-{[(2-fluorophenyl)amino]sulfonyl}-2-thiophenecarboxylic acid can be synthesized by a multi-step process that involves the reaction of 2-thiophenecarboxylic acid with 2-chloroethylamine hydrochloride to form the intermediate 2-(2-chloroethylthio)thiophene-3-carboxylic acid. The intermediate is then reacted with 2-fluoroaniline to form the final product, 4-{[(2-fluorophenyl)amino]sulfonyl}-2-thiophenecarboxylic acid. The synthesis method has been optimized to achieve high yields and purity of the final product.
科学的研究の応用
4-{[(2-fluorophenyl)amino]sulfonyl}-2-thiophenecarboxylic acid has been extensively studied for its potential therapeutic applications in various diseases, including cerebral vasospasm, pulmonary hypertension, and stroke. In animal models, 4-{[(2-fluorophenyl)amino]sulfonyl}-2-thiophenecarboxylic acid has been shown to improve blood flow, reduce inflammation, and protect against neuronal damage. 4-{[(2-fluorophenyl)amino]sulfonyl}-2-thiophenecarboxylic acid has also been investigated for its potential use in cancer therapy, as Rho-kinase is involved in cancer cell migration and invasion.
特性
IUPAC Name |
4-[(2-fluorophenyl)sulfamoyl]thiophene-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FNO4S2/c12-8-3-1-2-4-9(8)13-19(16,17)7-5-10(11(14)15)18-6-7/h1-6,13H,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRNJCJWGRSMGJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NS(=O)(=O)C2=CSC(=C2)C(=O)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FNO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(2-Fluorophenyl)sulfamoyl]thiophene-2-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 5-(4-chlorophenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B5210075.png)

![N-(1-phenylethyl)-4-[(phenylthio)methyl]benzamide](/img/structure/B5210083.png)

![4-methyl-5-(2-{[(3-methyl-1-adamantyl)acetyl]oxy}ethyl)-3-(4-nitrobenzyl)-1,3-thiazol-3-ium bromide](/img/structure/B5210102.png)
![4-chloro-3-{[(2,3-dimethylphenyl)amino]sulfonyl}-N-(2-methoxy-5-nitrophenyl)benzamide](/img/structure/B5210109.png)
![N-{2-[(2,4-dichlorobenzyl)thio]ethyl}-3-(3-nitrophenyl)acrylamide](/img/structure/B5210117.png)

![2-[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]-N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-indanecarboxamide](/img/structure/B5210130.png)
![N-[(1-{[1-(2-pyrazinyl)-4-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)methyl]urea trifluoroacetate](/img/structure/B5210138.png)


![methyl 3-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenylpropanoyl]amino}benzoate](/img/structure/B5210151.png)
